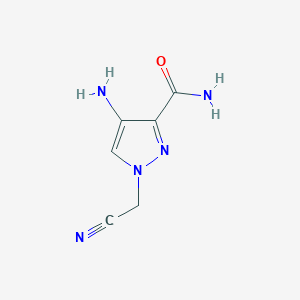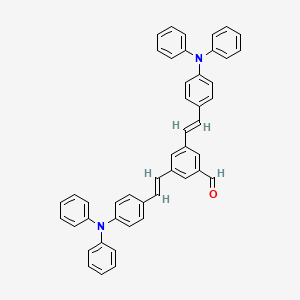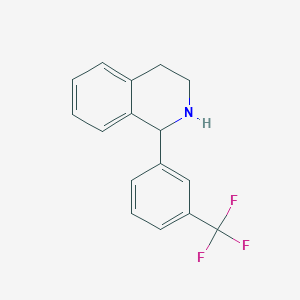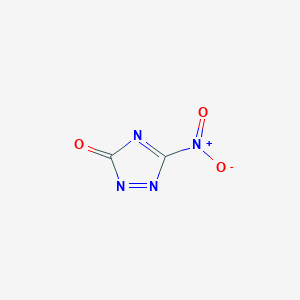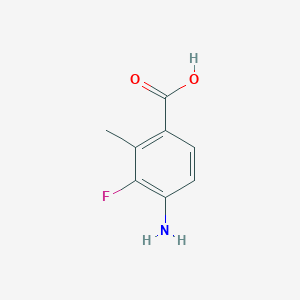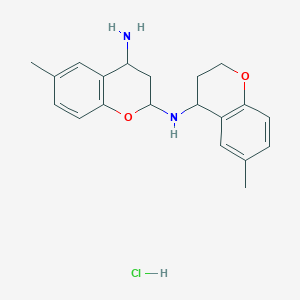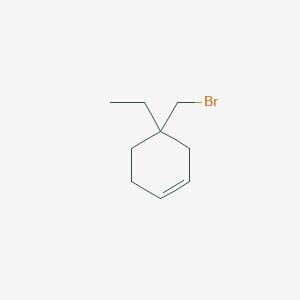
4-(Bromomethyl)-4-ethylcyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-4-ethylcyclohex-1-ene is an organic compound characterized by a bromomethyl group and an ethyl group attached to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-ethylcyclohex-1-ene typically involves the bromination of 4-ethylcyclohex-1-ene. One common method is to react 4-ethylcyclohex-1-ene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the allylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(Bromomethyl)-4-ethylcyclohex-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-ethylcyclohexadiene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Elimination: Formation of dienes.
Oxidation: Formation of alcohols or ketones.
科学研究应用
4-(Bromomethyl)-4-ethylcyclohex-1-ene is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
作用机制
The mechanism of action of 4-(Bromomethyl)-4-ethylcyclohex-1-ene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can then undergo various transformations depending on the reaction conditions and reagents used. The bromomethyl group is particularly reactive, making it a key site for chemical modifications.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-4-ethylcyclohex-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-4-ethylcyclohex-1-ene: Lacks the halogen group, making it less reactive in substitution reactions.
4-(Bromomethyl)-4-methylcyclohex-1-ene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(Bromomethyl)-4-ethylcyclohex-1-ene is unique due to the presence of both the bromomethyl and ethyl groups, which confer specific reactivity patterns. The bromomethyl group is highly reactive in substitution and elimination reactions, while the ethyl group provides steric hindrance that can influence the compound’s reactivity and selectivity in chemical transformations.
属性
分子式 |
C9H15Br |
|---|---|
分子量 |
203.12 g/mol |
IUPAC 名称 |
4-(bromomethyl)-4-ethylcyclohexene |
InChI |
InChI=1S/C9H15Br/c1-2-9(8-10)6-4-3-5-7-9/h3-4H,2,5-8H2,1H3 |
InChI 键 |
WXTMGOUOCBTTKK-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC=CC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


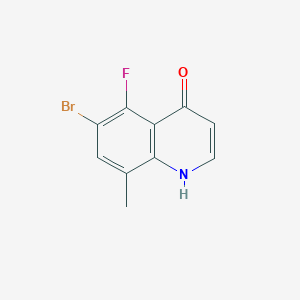
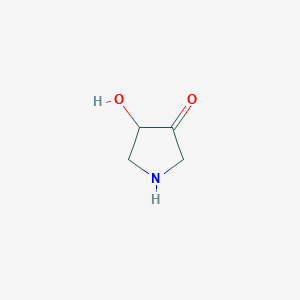
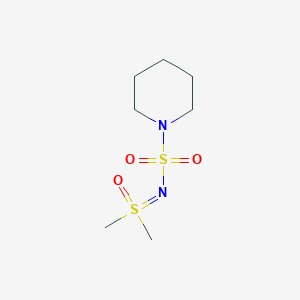
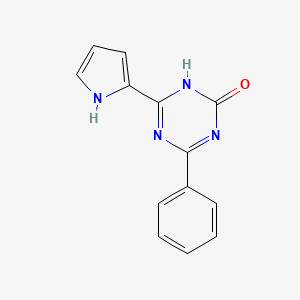
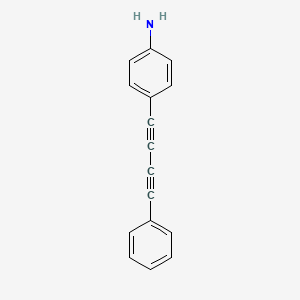
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)
![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
